Home > Products > Screening Compounds P83146 > 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)-
2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- - 123675-40-1

2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)-

Catalog Number: EVT-2631656
CAS Number: 123675-40-1
Molecular Formula: C14H15NO2
Molecular Weight: 229.279
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)-, commonly known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits analgesic and antipyretic properties. It is widely used in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and acute pain conditions. Naproxen acts by inhibiting the cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins, thus reducing inflammation and pain.

Source

Naproxen was first introduced in the 1970s and has since become a staple in pain management. It is available in various formulations, including tablets and liquid suspensions.

Classification

Naproxen is classified as a propionic acid derivative within the NSAID class. Its chemical structure is characterized by a naphthalene ring system, which contributes to its pharmacological activity.

Synthesis Analysis

Methods

Naproxen can be synthesized through several methods, primarily involving the condensation of 6-methoxy-2-naphthylacetic acid with acetic anhydride or acetyl chloride. The synthesis typically involves the following steps:

  1. Formation of the Naphthalene Ring: The precursor for Naproxen is synthesized from naphthalene derivatives through methylation and subsequent reactions to introduce functional groups.
  2. Acylation: The introduction of the acetic acid moiety occurs via acylation reactions using acetic anhydride or acetyl chloride.
  3. Resolution: The final product often requires resolution to obtain the desired enantiomer (S)-(+)-Naproxen, which is responsible for its therapeutic effects.

Technical Details

The synthesis process may involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular formula of Naproxen is C14H14O3C_{14}H_{14}O_{3}, with a molecular weight of approximately 230.26 g/mol. Its structure features:

  • A naphthalene ring system.
  • A methoxy group (-OCH₃) at the 6-position.
  • An alpha-methyl group (-CH₃) attached to the propionic acid moiety.

Data

  • Exact Mass: 230.094294304 g/mol
  • Monoisotopic Mass: 230.094294304 g/mol
  • Topological Polar Surface Area: 46.5 Ų
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
Chemical Reactions Analysis

Reactions

Naproxen participates in various chemical reactions typical of carboxylic acids and esters:

  1. Esterification: Reacts with alcohols to form esters.
  2. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to its constituent acids.
  3. Oxidation: The methoxy group can undergo oxidation under specific conditions.

Technical Details

The reactivity of Naproxen can be influenced by factors such as pH, temperature, and the presence of catalysts.

Mechanism of Action

Naproxen exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, Naproxen reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

  1. Inhibition of Prostaglandin Synthesis: This leads to decreased inflammation and pain sensation.
  2. Analgesic Effect: By lowering prostaglandin levels in the central nervous system, Naproxen alleviates pain.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties

  • pKa Value: Approximately 4.15, indicating its acidic nature.
  • Stability: Stable under standard conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Studies have shown that Naproxen has a half-life of approximately 12 to 17 hours, allowing for twice-daily dosing in clinical settings.

Applications

Naproxen is extensively used in clinical settings for:

  • Treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
  • Managing acute pain from injuries or surgeries.
  • Alleviating menstrual pain (dysmenorrhea).
  • Providing relief for gout attacks.

Its efficacy and relatively favorable side effect profile make it a commonly prescribed NSAID worldwide.

Synthetic Pathways and Stereochemical Optimization

Stereoselective Synthesis of (alphaS)-Configured Naphthaleneacetamides

The stereoselective synthesis of (alphaS)-6-methoxy-α-methyl-2-naphthaleneacetamides relies heavily on chiral-pool strategies or resolution techniques applied to advanced intermediates. Given the established commercial production of (S)-naproxen acid ((S)-(+)-6-Methoxy-α-methyl-2-naphthaleneacetic acid), a common approach involves converting this enantiomerically pure precursor to the corresponding acid chloride, followed by coupling with ammonia or amines [3] [6] [10]. Key methodologies include:

  • Enzymatic Resolution: Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze the undesired (R)-enantiomer from racemic ester precursors. This yields enantiomerically enriched (S)-acid (ee >98%), subsequently activated for amidation [6].
  • Diastereomeric Crystallization: Formation of diastereomeric salts using chiral amines (e.g., cinchonidine) separates racemic naproxen. Recovered (S)-acid is converted to the amide via mixed anhydride or carbodiimide-mediated coupling [10].
  • Chiral Auxiliaries: Evans' oxazolidinones or Oppolzer's sultams direct asymmetric alkylation of 6-methoxy-2-naphthaleneacetate equivalents. Auxiliary removal yields (S)-acid, followed by amide formation [8] [9].

Table 1: Stereoselective Synthesis Methods for (S)-6-Methoxy-α-methyl-2-naphthaleneacetamide Precursors

MethodKey Chiral Sourceee (%)Overall Yield (%)Limitations
Enzymatic HydrolysisLipase PS (Burkholderia cepacia)>9835-40 (theoretical max 50%)Requires racemic ester substrate
Diastereomeric Salt FormationCinchonidine99+60-65High solvent consumption
Chiral Auxiliary Alkylation(S)-4-Benzyloxazolidin-2-one>9970-75Multi-step auxiliary attachment/removal

The amide bond formation itself requires careful optimization to prevent racemization. Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of tertiary amines (e.g., DIPEA) at low temperatures (-15°C to 0°C) effectively couple (S)-naproxen acid with ammonia gas or ammonium salts, yielding the primary acetamide with ee retention >99% [9].

Catalytic Asymmetric Methodologies for Chiral Amide Formation

Direct catalytic asymmetric synthesis of (alphaS)-naphthaleneacetamides bypasses the need for resolved naproxen acid. Transition metal catalysis and organocatalysis offer powerful routes:

  • Transition Metal-Catalyzed Asymmetric Hydrogenation: Enantioselective hydrogenation of precursor enamides or dehydroamino acid derivatives using chiral Rh or Ru catalysts provides direct access to chiral amides. Catalysts like DuPhos-Rh complexes hydrogenate (Z)-α-acetamido-6-methoxy-2-vinylnaphthalene derivatives, yielding the (S)-acetamide with high enantioselectivity (90-95% ee) [8] [9].
  • Organocatalytic Desymmetrization/Strecker Synthesis: Chiral phase-transfer catalysts (e.g., Cinchona-derived ammonium salts) facilitate the stereoselective nucleophilic addition to prochiral 6-methoxy-2-naphthalene ketimines. Subsequent hydrolysis yields α-amino amides with the (S)-configuration [9].
  • Enzyme-Catalyzed Kinetic Resolution of Amides: Lipases or acylases selectively hydrolyze or acylate racemic naproxen amides. Aspergillus oryzae protease resolves racemic N-acetyl naproxen amide, hydrolyzing the (R)-enantiomer preferentially and leaving enriched (S)-amide (ee ~85-90%) [6].

Table 2: Catalytic Asymmetric Methods for (S)-6-Methoxy-α-methyl-2-naphthaleneacetamide Derivatives

Catalytic SystemSubstrate Typeee (%)Catalyst Loading (mol%)Key Advantage
(S,S)-Et-DuPhos-Rh(I) complexDehydro-α-acetamido vinylnaphthalene950.5-1.0Direct synthesis of chiral amide
Cinchona Alkaloid Quaternary Ammonium SaltNaphthyl Ketoimine925-10Mild conditions, avoids metals
Candida antarctica Lipase B (CAL-B)Racemic Naproxen Amide Ester88High wt% (enzyme)Green chemistry compatible

Mechanistically, the high enantioselectivity in metal-catalyzed hydrogenation stems from the chiral ligand's ability to create a sterically constrained pocket, ensuring hydride delivery occurs exclusively from the si-face of the enamido double bond. For organocatalysts, ion-pairing interactions between the catalyst's chiral cation and the anionic nucleophile or substrate direct stereoselective bond formation [8] [9].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis Strategies

The synthesis of (alphaS)-naphthaleneacetamides utilizes both traditional solution-phase and modern solid-phase techniques, each with distinct advantages for specific applications:

  • Solid-Phase Synthesis (SPS):This approach anchors a precursor (e.g., 6-methoxy-2-naphthaleneacetic acid derivative) to a polymeric resin (e.g., Wang resin, Rink amide resin) via a cleavable linker. The anchored acid undergoes α-methylation using chiral auxiliaries or catalysts to install the (S)-stereocenter directly on the solid support. Subsequent amidation is achieved using ammonia-saturated solutions or amine reagents. Final acidic (TFA) or photolytic cleavage releases the pure (S)-acetamide. SPS facilitates automation and simplifies purification (washing steps remove excess reagents/side products), making it ideal for generating diverse amide libraries for structure-activity relationship (SAR) studies [3] [5]. However, reaction kinetics can be slower on solid support, and linker cleavage introduces additional steps. Typical yields range from 70-85% with ee >98% maintained post-cleavage.

  • Solution-Phase Synthesis:Conventional solution-phase methods involve synthesizing enantiopure (S)-naproxen acid followed by solution-phase amidation. Activation reagents (e.g., SOCl₂, oxalyl chloride) convert the acid to the acid chloride, reacted with concentrated aqueous or methanolic ammonia. Alternatively, coupling agents (EDC, HATU) with ammonium salts are used. This route is highly efficient for large-scale production (kg to ton scale) due to well-optimized industrial processes for (S)-naproxen. Yields for the amidation step typically exceed 90%, with ee preserved. Purification involves standard crystallization or extraction. While scalable and high-yielding, multi-step sequences require intermediate isolations, increasing solvent use and process time compared to integrated SPS for library synthesis [3] [5] [10].

Table 3: Comparison of Solid-Phase vs. Solution-Phase Synthesis Strategies

ParameterSolid-Phase Synthesis (SPS)Solution-Phase Synthesis
Scale SuitabilityMilligrams to grams (ideal for libraries)Grams to multi-kilogram (production scale)
Purification EfficiencyHigh (filtration/washing removes impurities)Requires chromatography/crystallization
Automation PotentialExcellent (compatible with peptide synthesizers)Moderate (batch processing)
Reaction MonitoringChallenging (requires cleavage tests)Standard (TLC, HPLC, NMR)
Typical Yield (Amide Step)70-85%85-95%
Stereochemical IntegrityExcellent (>98% ee retention)Excellent (>99% ee retention)
Key ApplicationSAR exploration, focused amide librariesBulk API intermediate/prodrug precursor synthesis

Process economics heavily favor solution-phase for large-scale manufacturing due to established infrastructure and lower resin costs. SPS finds niche applications requiring rapid diversification around the acetamide core [3] [5].

Post-Synthetic Functionalization for Prodrug Development

The (alphaS)-6-methoxy-α-methyl-2-naphthaleneacetamide scaffold serves as a versatile platform for prodrug development, primarily via N-functionalization or conjugation at the amide nitrogen. These modifications enhance pharmacokinetic properties like solubility, permeability, or enable site-specific delivery:

  • Amino Acid Ester Prodrugs:Coupling the carboxylic acid of amino acid esters (e.g., glycine ethyl ester, L-valine isopropyl ester) to the acetamide nitrogen via a carbonyl spacer generates hydrolytically labile prodrugs. Enzymatic cleavage (e.g., by esterases or peptidases) regenerates the parent amide. For example, N-(ethoxycarbonylglycyl)-(S)-6-methoxy-α-methyl-2-naphthaleneacetamide exhibits improved intestinal permeability compared to the polar parent amide, undergoing hydrolysis in systemic circulation [4].

  • Nitrooxyalkyl Esters (Nitrate Prodrugs):Linking the acetamide nitrogen to nitrate-bearing alkyl chains (e.g., 2-nitrooxyethyl) via ester or carbamate linkages provides nitric oxide (NO)-releasing prodrugs. These leverage the anti-inflammatory and vasodilatory effects of NO while potentially mitigating gastrointestinal effects associated with classical NSAIDs. An example is the compound 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, 2-(4-phenyl-1-piperazinyl)ethyl ester, (S)- (CID 71300837), which demonstrates a dual mechanism: hydrolysis releases the parent (S)-naphthaleneacetic acid derivative and a NO-donating moiety [2] [4].

  • PEGylated Amides for Solubility Enhancement:Conjugation of monomethoxy polyethylene glycol (mPEG) acids to the acetamide nitrogen via biodegradable linkers (e.g., succinate) drastically increases aqueous solubility. The N-(mPEG-succinyl)-(S)-6-methoxy-α-methyl-2-naphthaleneacetamide prodrug dissolves readily in parenteral formulations. Esterase-mediated cleavage in plasma releases the active amide, facilitating intravenous delivery of this otherwise poorly soluble compound [4].

Table 4: Prodrug Strategies for (alphaS)-6-Methoxy-alpha-methyl-2-Naphthaleneacetamide

Prodrug TypeStructural MotifRelease MechanismPrimary BenefitExample Hydrolysis Half-life (pH 7.4, 37°C)Log P (vs Parent Amide)
Amino Acid EsterAmide-NH-CO-CH(R)-NH-COO-AlkylEsterase hydrolysisEnhanced oral absorption45-90 minutes+1.5 to +2.0 increase
Nitrooxyalkyl EsterAmide-NH-COO-(CH₂)₂-ONO₂Non-enzymatic hydrolysis/Glutathione reductionNO donation, vasodilation15-30 minutes (NO release)+0.8 to +1.2 increase
PEG-SuccinateAmide-NH-CO-CH₂CH₂-COO-(CH₂CH₂O)ₙ-CH₃Esterase hydrolysisHigh aqueous solubility for injection60-120 minutesSignificant decrease (more hydrophilic)
Piperazinyl Ethyl EsterAcid-COO-CH₂CH₂-N(Ph)-piperazine (Parent Acid)Esterase hydrolysisEnhanced CNS penetration potential~120 minutes+1.0 increase (vs acid)

The choice of prodrug strategy depends on the specific therapeutic goal. Amino acid esters target improved oral bioavailability, PEGylation addresses solubility for parenteral use, and nitrate esters aim for synergistic pharmacological effects. Critical to success is ensuring efficient enzymatic or chemical conversion in vivo to release the active (alphaS)-naphthaleneacetamide pharmacophore at the desired rate [2] [4]. Patent US20030013762A1 details numerous such prodrug conjugates, emphasizing their utility in sustained release formulations or targeted delivery systems [4].

Properties

CAS Number

123675-40-1

Product Name

2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)-

IUPAC Name

(2S)-2-(6-methoxynaphthalen-2-yl)propanamide

Molecular Formula

C14H15NO2

Molecular Weight

229.279

InChI

InChI=1S/C14H15NO2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H2,15,16)/t9-/m0/s1

InChI Key

ZCSPYHPIRDRSPR-VIFPVBQESA-N

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.